molecular formula C19H17N7O3 B2453468 N-(4-(1H-tetrazol-1-yl)phenyl)-3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methylpropanamide CAS No. 1286728-79-7

N-(4-(1H-tetrazol-1-yl)phenyl)-3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methylpropanamide

Cat. No.: B2453468
CAS No.: 1286728-79-7
M. Wt: 391.391
InChI Key: OHIZXNIFQQVSRQ-UHFFFAOYSA-N
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Description

N-(4-(1H-tetrazol-1-yl)phenyl)-3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methylpropanamide is a useful research compound. Its molecular formula is C19H17N7O3 and its molecular weight is 391.391. The purity is usually 95%.
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Mechanism of Action

    Target of action

    Compounds containing the indole nucleus, such as this one, often show clinical and biological applications. They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

    Mode of action

    The interaction of these compounds with their targets can vary widely, but they often involve binding to a receptor or enzyme, which then triggers a biochemical response .

    Biochemical pathways

    Indole derivatives can affect a variety of biochemical pathways, including those involved in inflammation, cancer, HIV, and other diseases .

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can also vary widely, and can have a significant impact on their bioavailability .

    Result of action

    The molecular and cellular effects of these compounds can include changes in cell signaling, gene expression, and other cellular processes .

    Action environment

    Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of these compounds .

Properties

IUPAC Name

3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-2-methyl-N-[4-(tetrazol-1-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N7O3/c1-13(11-25-18(27)9-8-16(22-25)17-3-2-10-29-17)19(28)21-14-4-6-15(7-5-14)26-12-20-23-24-26/h2-10,12-13H,11H2,1H3,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIZXNIFQQVSRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C(=O)C=CC(=N1)C2=CC=CO2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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